molecular formula C34H33BrN6O3 B607048 Deleobuvir CAS No. 863884-77-9

Deleobuvir

Cat. No. B607048
M. Wt: 653.581
InChI Key: BMAIGAHXAJEULY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deleobuvir, also known as BI 207127, was an experimental drug for the treatment of hepatitis C . It was being developed by Boehringer Ingelheim . Deleobuvir is a non-nucleoside hepatitis C virus NS5B polymerase inhibitor .


Molecular Structure Analysis

Deleobuvir has a molecular formula of C34H33BrN6O3 . Its molecular weight is 653.581 . The IUPAC name for Deleobuvir is (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-1,3-benzodiazol-6-yl)prop-2-enoic acid .


Chemical Reactions Analysis

Deleobuvir undergoes extensive reduction to form CD 6168 . This metabolite is not formed in vitro in aerobic incubations with human liver microsomes or cytosol . Anaerobic incubations of Deleobuvir with rat and human fecal homogenates produce CD 6168 .


Physical And Chemical Properties Analysis

Deleobuvir has a molecular formula of C34H33BrN6O3 . Its molecular weight is 653.581 . The IUPAC name for Deleobuvir is (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-1,3-benzodiazol-6-yl)prop-2-enoic acid .

Scientific Research Applications

  • Deleobuvir has shown effective antiviral activity against HCV genotype 1. A study demonstrated that patients without cirrhosis experienced dose-dependent median HCV RNA reductions after receiving deleobuvir monotherapy for five days. The medication was generally well tolerated, with the most common adverse events being gastrointestinal, nervous system, and skin disorders. Notably, no virologic breakthrough was observed during the study period (Larrey et al., 2013).

  • When combined with faldaprevir (BI 201335) and ribavirin, deleobuvir exhibited potent antiviral activity in an interferon-free oral therapy for HCV genotype 1. This combination therapy showed high rates of sustained virological response, suggesting its effectiveness in treating HCV (Zeuzem et al., 2013).

  • The metabolism of deleobuvir has been a subject of research. It was found that deleobuvir undergoes extensive reduction in humans to form metabolite CD 6168, with this transformation primarily occurring via gut bacteria. Such findings highlight the role of gut microbiota in drug metabolism and underline the importance of considering these factors in drug development (McCabe et al., 2015).

  • Deleobuvir's drug-drug interaction potential, particularly in the context of its major metabolites, has been studied. The research showed that deleobuvir and its metabolites differentially affected various P450 isoforms, indicating the importance of including metabolite data in the overall assessment of a drug's interaction potential (Sane et al., 2016).

  • A study on the pharmacokinetics, mass balance, and metabolism of deleobuvir in healthy subjects revealed that the majority of the drug was recovered from feces, and deleobuvir exhibited moderate to high clearance. This research provides important insights into the drug's excretion and metabolism processes (Chen et al., 2014).

properties

IUPAC Name

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGAHXAJEULY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235516
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deleobuvir

CAS RN

863884-77-9
Record name BI 207127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863884-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deleobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deleobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deleobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELEOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
638
Citations
S Zeuzem, V Soriano, T Asselah… - … England Journal of …, 2013 - Mass Medical Soc
… mg once daily and deleobuvir at a dose of … deleobuvir at a dose of 600 mg twice daily, plus ribavirin, for 28 weeks (BID28W); or faldaprevir at a dose of 120 mg once daily and deleobuvir …
Number of citations: 256 www.nejm.org
S Zeuzem, T Asselah, P Angus, JP Zarski, D Larrey… - 2013 - journals.sagepub.com
Background Faldaprevir (BI 201335) and deleobuvir (BI 207127) are direct-acting antiviral agents under development for the treatment of chronic HCV infection. This article describes …
Number of citations: 49 journals.sagepub.com
M McCabe, RS Sane, M Keith-Luzzi, J Xu, I King… - Drug Metabolism and …, 2015 - ASPET
… rats (42% of the deleobuvir dose). In … the deleobuvir dose was excreted as deleobuvir into feces (105% of dose), whereas only 26% of the deleobuvir dose was excreted as deleobuvir in …
Number of citations: 29 dmd.aspetjournals.org
D Larrey, AW Lohse, C Trepo… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… NS5B substitutions associated with deleobuvir resistance in vitro were detected in 9/59 … deleobuvir. P495 variants did not persist in follow-up without selective drug pressure. Deleobuvir …
Number of citations: 29 journals.asm.org
SR LaPlante, M Bös, C Brochu… - Journal of Medicinal …, 2014 - ACS Publications
Conformational restrictions of flexible torsion angles were used to guide the identification of new chemotypes of HCV NS5B inhibitors. Sites for rigidification were based on an acquired …
Number of citations: 34 pubs.acs.org
RS Sane, D Ramsden, JP Sabo, C Cooper… - Drug Metabolism and …, 2016 - ASPET
… affected by deleobuvir and its two metabolites. Of note was more potent CYP2C8 inactivation by deleobuvir-AG than deleobuvir and P450 induction by CD 6168 but not by deleobuvir. …
Number of citations: 20 dmd.aspetjournals.org
S Zeuzem, JF Dufour, M Buti, V Soriano… - Liver …, 2015 - Wiley Online Library
… either twice or three times daily deleobuvir (BI 207127, a non-… The regimen of deleobuvir 600 mg twice daily for 28 weeks … the combination of faldaprevir, deleobuvir three times daily, …
Number of citations: 22 onlinelibrary.wiley.com
LZ Chen, JP Sabo, E Philip, L Rowland… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… of [ 14 C]deleobuvir. Although there are known differences in deleobuvir dispositions between … in this study, namely, deleobuvir-acyl glucuronide, or deleobuvir AG, and CD 6168 (an …
Number of citations: 15 journals.asm.org
JP Lalezari, L Holland, E Glutzer, P Vig, M Elgadi… - Hepatology, 2013 - journals.lww.com
… and deleobuvir 600 mg BD, plus weight-based RBV) or Cohort 2 (same doses of faldaprevir, PPI-668, and RBV, with a lower 400 mg BD dose of deleobuvir)… susceptibility to deleobuvir). …
Number of citations: 14 journals.lww.com
S Zeuzem, V Soriano, T Asselah, EJ Gane… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
Patients with advanced hepatic fibrosis or cirrhosis with chronic hepatitis C virus (HCV) infection represent an unmet need. The HCV NS3/4A inhibitor, faldaprevir, was evaluated in …
Number of citations: 14 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.